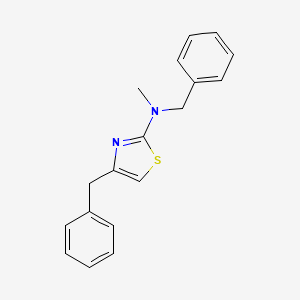
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester is an organic compound with a unique structure that includes a phenylsulfinyl group attached to the propenoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of ethyl acrylate with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfides, amides, and ethers.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biological processes. The ester group can undergo hydrolysis to release the active propenoic acid moiety, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester include:
2-Propenoic acid, ethyl ester:
2-Propenoic acid, 3-phenyl-, ethyl ester:
The uniqueness of this compound lies in the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
83182-17-6 |
|---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
ethyl 2-(benzenesulfinyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(12)9(2)15(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
YJTCZYIDZLUIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


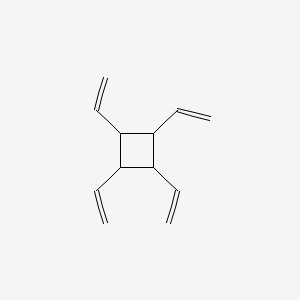
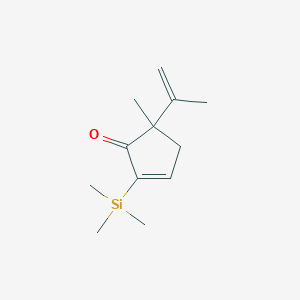
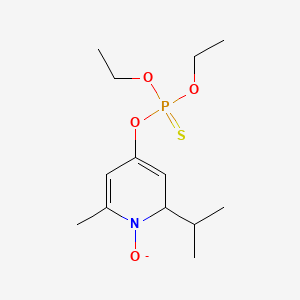

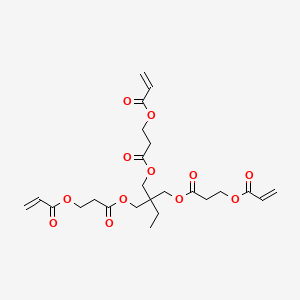
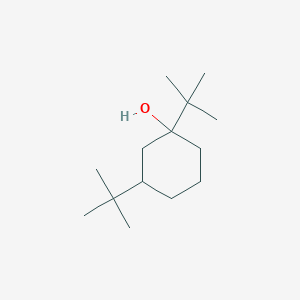
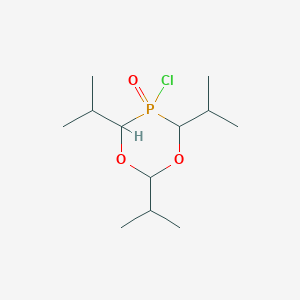
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)

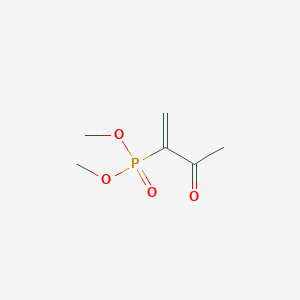


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
